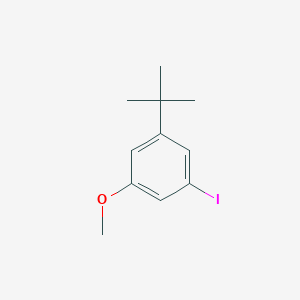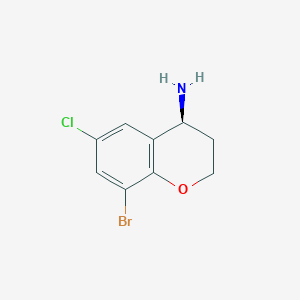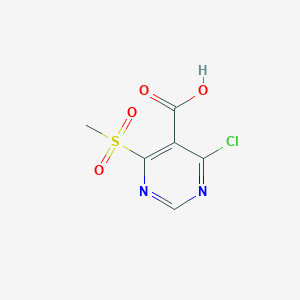
1-(tert-Butyl)-3-iodo-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-3-iodo-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butyl group, an iodine atom, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-iodo-5-methoxybenzene typically involves the iodination of 1-(tert-Butyl)-3,5-dimethoxybenzene. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(tert-Butyl)-3-iodo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Products with the iodine atom replaced by the nucleophile.
Oxidation Reactions: Products with the methoxy group oxidized to a carbonyl group.
Reduction Reactions: Products with the iodine atom reduced to a hydrogen atom.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-3-iodo-5-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, including drug design and development. It may serve as a lead compound for the synthesis of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-3-iodo-5-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
1-(tert-Butyl)-3-iodo-5-methoxybenzene can be compared with other similar compounds, such as:
1-(tert-Butyl)-3,5-dimethoxybenzene: Lacks the iodine atom, resulting in different reactivity and applications.
1-(tert-Butyl)-3-iodobenzene:
1-(tert-Butyl)-3-methoxybenzene: Lacks the iodine atom, leading to different reactivity and applications.
The uniqueness of this compound lies in the presence of both the iodine and methoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C11H15IO |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
1-tert-butyl-3-iodo-5-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-9(12)7-10(6-8)13-4/h5-7H,1-4H3 |
Clave InChI |
UXHHODRUFKOTCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)
![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)

![(1S,2R,5R)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15232983.png)
![(1S,5S)-2-azabicyclo[3.2.1]octane](/img/structure/B15232999.png)

![4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)


